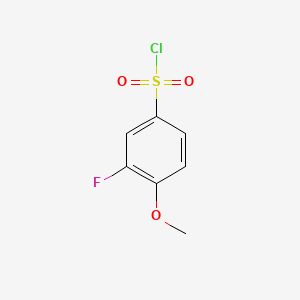

3-Fluoro-4-methoxybenzenesulfonyl chloride

描述

3-Fluoro-4-methoxybenzenesulfonyl chloride (CAS: 67475-55-2) is a sulfonyl chloride derivative with the molecular formula C₇H₆ClFO₃S and a molecular weight of 224.63 g/mol . It features a fluorine atom at the 3-position and a methoxy (-OCH₃) group at the 4-position on the benzene ring, with a sulfonyl chloride (-SO₂Cl) functional group. Key properties include a melting point range of 77–80°C, moisture sensitivity, and classification under UN3261 (corrosive liquid, acidic, organic) . This compound is widely used in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its reactive sulfonyl chloride group, which facilitates nucleophilic substitutions .

属性

IUPAC Name |

3-fluoro-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO3S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVDOYCKCLEKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379088 | |

| Record name | 3-fluoro-4-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67475-55-2 | |

| Record name | 3-fluoro-4-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 3-fluoro-4-methoxybenzene. One common method is the reaction of 3-fluoro-4-methoxybenzene with chlorosulfonic acid (ClSO3H) under controlled conditions . The reaction proceeds as follows:

C7H7FO+ClSO3H→C7H6ClFO3S+HCl

The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

化学反应分析

Types of Reactions

3-Fluoro-4-methoxybenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of corresponding sulfone derivatives.

Common Reagents and Conditions

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Sulfones: Formed by the oxidation of the methoxy group.

科学研究应用

3-Fluoro-4-methoxybenzenesulfonyl chloride is utilized in various scientific research applications:

作用机制

The mechanism of action of 3-Fluoro-4-methoxybenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols . This reactivity is exploited in various chemical syntheses to introduce sulfonyl groups into target molecules .

相似化合物的比较

Comparison with Structurally Similar Sulfonyl Chlorides

The following table compares 3-fluoro-4-methoxybenzenesulfonyl chloride with three analogous sulfonyl chlorides, highlighting structural variations and physicochemical properties:

*Assumed formula based on substituents.

Structural and Functional Analysis

Electron-Withdrawing Groups (EWGs): Chlorine (-Cl) and fluorine (-F) substituents increase electrophilicity at the sulfonyl chloride, enhancing reactivity toward nucleophiles (e.g., amines, alcohols) .

Physical Properties :

- The methoxy group’s polarity likely improves solubility in polar solvents (e.g., acetonitrile, DMF) compared to the methyl (-CH₃) group in 3-fluoro-4-methylbenzenesulfonyl chloride .

- The higher molecular weight of 3-chloro-4-(methylsulfanyl)benzenesulfonyl chloride (257.16 g/mol) reflects the bulkier -SCH₃ substituent, which may reduce volatility .

Stability and Handling :

- All sulfonyl chlorides are moisture-sensitive, but EDGs like -OCH₃ may slow hydrolysis to sulfonic acids compared to EWGs .

Research Findings and Limitations

- Hydrolysis Rates : While EDGs like -OCH₃ are theorized to reduce hydrolysis rates compared to -Cl or -F substituents, experimental data on reaction kinetics are absent in the provided sources.

- Thermal Stability : The target compound’s melting point (77–80°C) suggests moderate thermal stability, but comparisons with analogs require further study .

- Synthetic Utility : The methylsulfanyl (-SCH₃) group in 3-chloro-4-(methylsulfanyl)benzenesulfonyl chloride offers unique reactivity for sulfur-containing polymers, though applications are underexplored .

生物活性

3-Fluoro-4-methoxybenzenesulfonyl chloride is a sulfonyl chloride compound with significant potential in medicinal chemistry and biological research. Its unique chemical structure, characterized by the presence of fluorine and methoxy groups, enhances its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

This compound is a highly reactive electrophile due to its sulfonyl chloride functional group. This property allows it to participate in nucleophilic substitution reactions with various biological nucleophiles, including amines and alcohols. The presence of the fluorine atom can influence the compound's binding affinity to biological targets, enhancing its pharmacological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This modulation can lead to various biological effects, including anti-inflammatory and anti-cancer activities.

| Mechanism | Description |

|---|---|

| Electrophilic Reactivity | Reacts with nucleophiles to form covalent bonds, altering enzyme activity. |

| Receptor Modulation | Binds to specific receptors, influencing cellular signaling pathways. |

| Inhibition of Enzymatic Activity | Acts as an inhibitor for various enzymes involved in disease processes. |

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anti-cancer Properties : Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by targeting specific signaling pathways such as STAT3, which is often upregulated in various cancers .

- Anti-inflammatory Effects : The compound has potential applications in treating inflammatory diseases by modulating inflammatory pathways through its interaction with cytokines and other inflammatory mediators.

- Antimicrobial Activity : Similar sulfonyl chlorides have demonstrated antimicrobial properties, suggesting that this compound may also have potential as an antimicrobial agent.

Case Studies

Recent studies have explored the efficacy of compounds related to this compound in various biological contexts:

- Inhibition of STAT3 Pathways : A study demonstrated that a related compound effectively inhibited G-CSF-induced STAT3 phosphorylation in acute myeloid leukemia (AML) cell lines, leading to increased apoptosis . This suggests that similar mechanisms could be explored with this compound.

- Synthesis of Bioactive Compounds : Research involving the synthesis of biologically active compounds using sulfonyl chlorides has highlighted their role in drug discovery, particularly in creating inhibitors for key biological pathways.

常见问题

Basic: What are the optimal synthetic routes for preparing 3-fluoro-4-methoxybenzenesulfonyl chloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves introducing sulfonyl chloride groups to fluorinated aromatic precursors. A plausible route is the chlorosulfonation of 3-fluoro-4-methoxybenzene using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to avoid over-sulfonation. Subsequent quenching with HCl yields the sulfonyl chloride. Reaction conditions such as temperature, stoichiometry of ClSO₃H, and reaction time significantly affect yield. For instance, exceeding 5°C may lead to di-sulfonation by-products, reducing purity . Alternative approaches include thiol oxidation or diazonium salt reactions, but these require rigorous exclusion of moisture to prevent hydrolysis .

Basic: How can researchers validate the purity of this compound, and what analytical techniques are recommended?

Methodological Answer:

Purity validation requires a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced deshielding at C-3 and methoxy at C-4) .

- HPLC-MS : To detect trace impurities like unreacted precursors or hydrolysis products (e.g., sulfonic acids). Use a C18 column with acetonitrile/water (0.1% formic acid) mobile phase .

- Elemental Analysis : Verify Cl and S content (theoretical: Cl ~15.5%, S ~14.0%) .

- Melting Point : Compare with literature values (if available) to assess crystallinity and purity .

Advanced: How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

The fluorine atom at the meta position activates the sulfonyl chloride group by withdrawing electron density via inductive effects, increasing electrophilicity. This enhances reactivity toward nucleophiles (e.g., amines, alcohols) in SN₂ mechanisms. However, steric hindrance from the adjacent methoxy group may reduce reaction rates with bulky nucleophiles. Kinetic studies comparing analogs (e.g., 4-methoxy vs. 3-fluoro-4-methoxy) show a 1.5–2× rate increase in amidation reactions due to fluorine’s electronic effects .

Advanced: What strategies mitigate hydrolysis of this compound during storage or reactions?

Methodological Answer:

- Storage : Use anhydrous solvents (e.g., dry dichloromethane) and store under inert gas (N₂/Ar) at –20°C .

- Reaction Conditions : Employ molecular sieves (3Å) to scavenge moisture. Avoid protic solvents (e.g., water, alcohols) unless intentional hydrolysis is desired .

- Additives : Catalytic amounts of DMAP (4-dimethylaminopyridine) can stabilize the sulfonyl chloride group during coupling reactions .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

This compound serves as a key intermediate for:

- Sulfonamide Drug Candidates : React with amines to form sulfonamide bonds, a common pharmacophore in protease inhibitors (e.g., HIV-1) .

- Probe Synthesis : Fluorine’s NMR-active properties enable ¹⁹F-based biochemical assays to study target engagement .

- PET Tracers : Radiolabeling via ¹⁸F substitution for imaging applications .

Advanced: How can computational modeling predict regioselectivity in reactions involving this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example:

- Amidation : The sulfonyl chloride’s LUMO localization at the sulfur atom directs nucleophilic attack.

- Electrophilic Aromatic Substitution : Methoxy’s ortho/para-directing effects compete with fluorine’s meta-directing influence, requiring MD simulations to resolve competing pathways .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- First Aid : In case of skin contact, rinse with water for 15 minutes and seek medical attention .

Advanced: How do structural analogs (e.g., 3-chloro-4-methoxy or 3-fluoro-5-nitro derivatives) compare in reactivity and stability?

Methodological Answer:

- Electron-Withdrawing Groups : Nitro substituents increase sulfonyl chloride reactivity but reduce stability (hydrolysis t₁/₂: nitro < fluoro < methoxy) .

- Steric Effects : Bulkier groups (e.g., trifluoromethyl) at C-3 reduce coupling efficiency with hindered amines by 30–50% .

- Thermal Stability : DSC analysis shows 3-fluoro-4-methoxy derivatives decompose at 180°C vs. 150°C for nitro analogs .

Basic: What solvents are compatible with this compound in synthetic workflows?

Methodological Answer:

- Polar Aprotic Solvents : Dichloromethane, THF, or acetonitrile for reactions requiring anhydrous conditions .

- Avoid Protic Solvents : Water, methanol, or ethanol induce rapid hydrolysis .

- Low-Temperature Solubility : Dissolves readily in DCM at –20°C (up to 0.5 M) .

Advanced: What mechanistic insights explain contradictory yields reported for sulfonamide formation using this reagent?

Methodological Answer:

Yield discrepancies arise from:

- Nucleophile Basicity : Stronger bases (e.g., primary amines) react faster but may induce side reactions (e.g., Schotten-Baumann conditions vs. mild pyridine catalysis) .

- By-Product Formation : Competing sulfonate ester formation in alcoholic solvents reduces sulfonamide yields.

- Catalyst Choice : DMAP improves yields by 20–30% via intermediate stabilization, as shown in kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。